2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, a thiadiazole moiety, and a methoxyethyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyethyl group: This step may involve alkylation reactions using reagents such as methoxyethyl halides.
Attachment of the thiadiazole moiety: This can be done through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using coupling agents and catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiadiazole or methoxyethyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of functionalized compounds with industrial relevance.
Mechanism of Action
The mechanism of action of 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE include:
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-METHOXYETHYL 4-(2-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
These compounds share structural similarities, such as the presence of methoxyethyl and thiadiazole groups, but differ in other functional groups and core structures, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C14H17N5O3S3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N5O3S3/c1-8-17-18-13(25-8)16-10(20)7-24-14-15-9-3-6-23-11(9)12(21)19(14)4-5-22-2/h3-7H2,1-2H3,(H,16,18,20) |
InChI Key |
OUWHKSIEUIOZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3 |
Origin of Product |
United States |
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